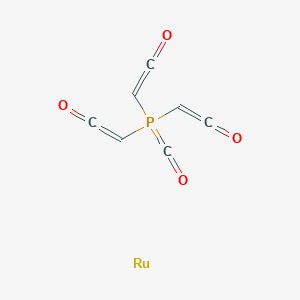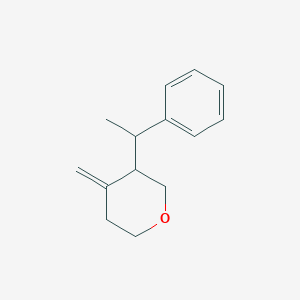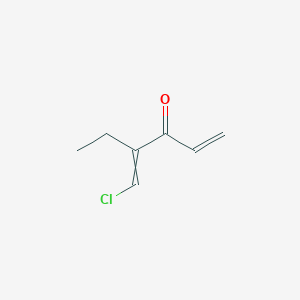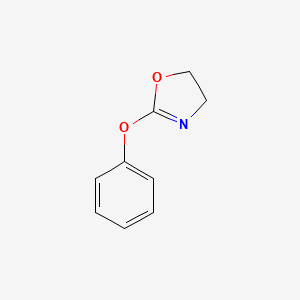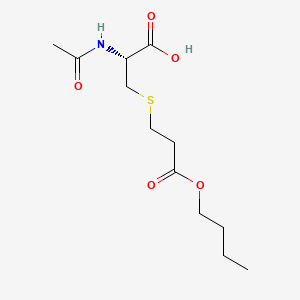
L-Cysteine, N-aceetyl-S-(3-butoxy-3-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group and a butoxy-oxopropyl group attached to the sulfur atom of L-cysteine
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of primary amine initiators to polymerize N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . The reaction proceeds in a controlled manner, with the molecular weight of the resulting polymer being dependent on the monomer-to-initiator ratio .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of controlled polymerization and the use of specific initiators and reaction conditions are likely to be applied on a larger scale to achieve the desired product.
化学反応の分析
Types of Reactions
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups such as the acetyl and butoxy-oxopropyl groups allows for diverse reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include primary amines, acids, and bases. For instance, the polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides is initiated by primary amines . Mild acidic conditions can be used to unveil cloaked carboxyl groups on the polymer .
Major Products Formed
The major products formed from the reactions of L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- include various polymers and derivatives that retain the functional groups of the original compound. These products can be tailored for specific applications by modifying the reaction conditions and reagents used.
科学的研究の応用
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- involves its ability to act as an antioxidant and glutathione inducer. It stimulates the synthesis of glutathione, a crucial antioxidant in the body, and provides thiol groups that can bind to reactive oxygen species . This mechanism is similar to that of acetylcysteine, which is used in mucolytic therapy and the treatment of acetaminophen overdose .
類似化合物との比較
Similar Compounds
N-Acetyl-S-(3-amino-3-oxopropyl)-L-cysteine: This compound shares a similar structure but has an amino group instead of a butoxy group.
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine: Another similar compound with a hydroxy group and propionamide group.
Uniqueness
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- is unique due to the presence of the butoxy-oxopropyl group, which imparts distinct chemical and physical properties. This uniqueness allows for specific applications in the construction of peptidomimetic assemblies and the development of biomimetic materials .
特性
CAS番号 |
99651-62-4 |
|---|---|
分子式 |
C12H21NO5S |
分子量 |
291.37 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(3-butoxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H21NO5S/c1-3-4-6-18-11(15)5-7-19-8-10(12(16)17)13-9(2)14/h10H,3-8H2,1-2H3,(H,13,14)(H,16,17)/t10-/m0/s1 |
InChIキー |
FIAVCLRCTBWPHS-JTQLQIEISA-N |
異性体SMILES |
CCCCOC(=O)CCSC[C@@H](C(=O)O)NC(=O)C |
正規SMILES |
CCCCOC(=O)CCSCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)
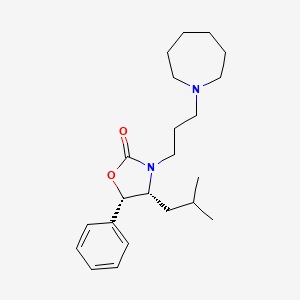
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

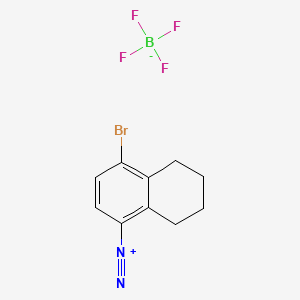
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)

